molecular formula C21H26O10 B043474 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose CAS No. 65827-58-9

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose

Cat. No.: B043474
CAS No.: 65827-58-9
M. Wt: 438.4 g/mol
InChI Key: SJPSXDYBIIGRQJ-MJCUULBUSA-N
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Description

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose: is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of four acetyl groups and one benzyl group attached to the mannopyranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its protective groups, which can be selectively removed under specific conditions.

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of disaccharides and d-glucose6-phosphate , suggesting that they may interact with enzymes involved in carbohydrate metabolism.

Mode of Action

It is known that similar compounds can be used for glycosylation , a process that involves the addition of a sugar moiety to a molecule, often influencing its function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose typically involves the acetylation and benzylation of mannose derivatives. One common method includes:

    Acetylation: Mannose is first acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces acetyl groups at the 1, 2, 4, and 6 positions of the mannopyranose ring.

    Benzylation: The 3-hydroxyl group of the acetylated mannose is then benzylated using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose undergoes various chemical reactions, including:

    Hydrolysis: The acetyl and benzyl groups can be hydrolyzed under acidic or basic conditions to yield the parent mannose derivative.

    Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction: Reduction reactions can be used to remove the acetyl and benzyl groups selectively.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Yields mannose or partially deprotected derivatives.

    Oxidation: Produces oxidized mannose derivatives.

    Reduction: Results in deprotected mannose derivatives.

Scientific Research Applications

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,6-Tetra-O-acetyl-3-O-benzyl-β-D-glucopyranose: Similar structure but derived from glucose instead of mannose.

    1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Lacks the benzyl group and is derived from glucose.

    2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Similar acetylation pattern but derived from galactose.

Uniqueness

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose is unique due to its specific acetylation and benzylation pattern, which provides selective protection for synthetic applications. Its mannose backbone also distinguishes it from glucose and galactose derivatives, offering different reactivity and biological properties.

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPSXDYBIIGRQJ-MJCUULBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553402
Record name 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-alpha-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65827-58-9
Record name α-D-Mannopyranose, 3-O-(phenylmethyl)-, 1,2,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65827-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-alpha-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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